2-(4-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
The compound 2-(4-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone features a bicyclic nortropane scaffold (8-azabicyclo[3.2.1]octane) with a 4-bromophenyl group and a pyridin-4-yloxy substituent at the 3-position. This structure is part of a broader class of N-acylated nortropane derivatives, which are pharmacologically significant due to their ability to modulate receptor targets such as cannabinoid receptors, FXR agonists, and antimicrobial agents . The bromophenyl group enhances lipophilicity and electronic interactions, while the pyridyloxy moiety may influence binding specificity through hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c21-15-3-1-14(2-4-15)11-20(24)23-16-5-6-17(23)13-19(12-16)25-18-7-9-22-10-8-18/h1-4,7-10,16-17,19H,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTPJLIKINISCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a bromophenyl group and a bicyclic structure that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The bromophenyl moiety is known for enhancing lipophilicity, which can improve the binding affinity to target proteins. The pyridin-4-yloxy group may facilitate interactions with neurotransmitter receptors or other signaling pathways, potentially modulating physiological responses.
Antagonistic and Agonistic Effects
Research indicates that compounds with similar structures exhibit both antagonistic and agonistic properties towards various receptors:
- Cannabinoid Receptors : Some analogs have shown antagonistic effects on CB1 receptors, suggesting potential applications in treating obesity by reducing appetite .
- Neurotransmitter Receptors : The structural components may allow for modulation of neurotransmitter systems, particularly those involved in pain and mood regulation.
Case Studies and Research Findings
- Anti-obesity Potential : A study demonstrated that related compounds could effectively reduce food intake and body weight in animal models, indicating that this compound might share similar properties .
- Neuroprotective Effects : Research on structurally related compounds has shown neuroprotective effects against β-amyloid toxicity, suggesting potential applications in neurodegenerative diseases .
- Inhibition of Secretion Systems : Investigations into type III secretion systems revealed that some derivatives can inhibit pathogenic secretion mechanisms, which could be relevant in developing new antibiotics .
Comparative Analysis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azabicyclo[3.2.1]octane Core
The following table highlights key structural analogs and their pharmacological profiles:
Key Observations:
- Substituent Position Matters : The pyridin-4-yloxy group in the target compound vs. pyridin-2-yloxy in may alter receptor binding due to differences in spatial orientation.
- Halogen Effects: Bromophenyl (target) vs.
- Biological Activity : The 4-chlorophenyl analog in demonstrated antibacterial activity, suggesting the target compound’s bromophenyl group could enhance or shift this profile.
Receptor Targeting
- Cannabinoid Receptor Antagonists: Compounds like SR141716 and RTI-371 () share the azabicyclo[3.2.1]octane core but differ in substituents (e.g., oxazole, chlorophenyl). The target compound’s bromophenyl-pyridyloxy combination may offer unique selectivity .
- FXR Agonists: Tropifexor () uses a benzothiazole-carboxylic acid substituent, whereas the target compound’s ethanone linkage suggests divergent mechanisms .
Structural and Conformational Insights
- Crystal Structure Data : ’s bromothiophene analog revealed a planar bicyclic core with substituents adopting equatorial positions, suggesting the target compound’s pyridyloxy group may similarly stabilize receptor interactions .
- Chirality : The (1R,5S) configuration in the target compound is critical for bioactivity, as seen in Tropifexor’s (1R,3R,5S) stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
